ML202
Overview
Description
ML202 is a highly specific allosteric activator of human pyruvate kinase M2 (hPK-M2). It enhances the cooperativity of phosphoenolpyruvate binding, with negligible effect on adenosine diphosphate binding . The compound has a molecular formula of C18H17N3O3S2 and a molecular weight of 387.48 g/mol .
Preparation Methods
The synthesis of ML202 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
ML202 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from its structure.
Scientific Research Applications
ML202 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the activation of pyruvate kinase M2.
Biology: Helps in understanding the metabolic pathways involving pyruvate kinase M2.
Medicine: Investigated for its potential therapeutic effects in diseases where pyruvate kinase M2 plays a role.
Industry: Utilized in the development of assays and screening methods for pyruvate kinase M2 activators.
Mechanism of Action
ML202 exerts its effects by binding to an allosteric site on human pyruvate kinase M2. This binding enhances the enzyme’s ability to bind phosphoenolpyruvate, thereby increasing its catalytic activity. The molecular targets involved include the active site of pyruvate kinase M2 and the allosteric binding site .
Comparison with Similar Compounds
ML202 is unique in its high specificity for human pyruvate kinase M2. Similar compounds include:
ML203: Another activator of pyruvate kinase M2 but with different binding affinities and effects.
This compound stands out due to its high specificity and minimal effect on adenosine diphosphate binding, making it a valuable tool in research .
Properties
IUPAC Name |
10-[(3-methoxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-20-14-8-15(26(3)23)25-17(14)13-9-19-21(18(22)16(13)20)10-11-5-4-6-12(7-11)24-2/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBXZMIXGYQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)OC)SC(=C2)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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